The compound (2-Bromophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, identified by the CAS number 1396844-73-7, is a complex organic molecule with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 399.4 g/mol. This compound features a piperidine ring, a thiazole moiety, and a bromophenyl group, making it an interesting candidate for various biological activities.
The compound belongs to the class of thiazole derivatives and is characterized as a piperidine derivative. It is primarily studied for its potential therapeutic effects and interactions in biological systems.
The synthesis of (2-Bromophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions that include:
Technical details regarding specific reagents, solvents, and reaction conditions are crucial for optimizing yield and purity during synthesis. The use of catalysts may also enhance reaction efficiency .
The molecular structure of (2-Bromophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone can be represented using various structural formulas, including:
O=C(c1ccccc1Br)N1CCC(CSC2=NCCS2)CC1
RNWMYFQBUUBMIX-UHFFFAOYSA-N
These representations illustrate the arrangement of atoms within the molecule, highlighting the functional groups present .
The compound's key data includes:
The compound can participate in various chemical reactions typical for thiazole and piperidine derivatives:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties .
The mechanism of action for compounds like (2-Bromophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone often involves:
Quantitative data on binding affinities and biological activity profiles are essential for understanding its pharmacological potential .
While specific physical properties such as melting point and boiling point are not readily available, general characteristics can be inferred from similar compounds:
The chemical properties include:
Relevant analyses such as spectroscopic techniques (NMR, IR) are employed to confirm structure and purity .
This compound has potential applications in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2